D-ALPHA-AMINOSUBERIC ACID
Description
Significance of D-Amino Acids in Biological Systems Beyond Canonical L-Forms
For many years, D-amino acids were largely considered anomalies, primarily associated with the cell walls of bacteria where they contribute to the structural integrity of peptidoglycan, offering resistance to most proteases that are designed to cleave L-amino acid peptide bonds. frontiersin.org This protective role is crucial for bacterial survival. numberanalytics.com However, research has now established that D-amino acids are present and functionally significant in a wide array of organisms, from microorganisms to mammals, including humans. nih.govnih.gov
Their functions are varied and vital. In bacteria, beyond their structural role, D-amino acids are involved in processes like biofilm regulation and spore germination. frontiersin.org In more complex organisms, free D-amino acids, such as D-serine and D-aspartate, act as important signaling molecules in the nervous and endocrine systems. nih.govwikipedia.org D-serine, for instance, is a key co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain, playing a crucial role in synaptic plasticity, learning, and memory. mdpi.comresearchgate.net The incorporation of D-amino acids into peptides can also enhance their stability and resistance to enzymatic degradation, a property that is being explored for the development of novel therapeutic agents. biopharmaspec.com
Historical Context of D-Amino Acid Research and Emerging Paradigms
The discovery of D-amino acids dates back to the early 20th century, with initial findings in bacterial cell walls. numberanalytics.com For a considerable period, their presence in higher organisms was thought to be minimal and non-functional. The 1950s saw reports of their presence in insects and mollusks. wikipedia.org A significant paradigm shift occurred with the discovery of D-aspartate and D-serine in the mammalian brain in the 1980s and 1990s, linking them to neurological functions and diseases like Alzheimer's. mdpi.com
This has led to a deeper understanding of the enzymatic machinery responsible for their production, primarily through racemases, which convert L-amino acids to their D-enantiomers. researchgate.net While serine racemase is a well-known enzyme in the human body for producing D-serine, the biosynthetic pathways for other D-amino acids are still under active investigation. mdpi.com The traditional view of a biological world built exclusively from L-amino acids has been replaced by a more nuanced understanding of the "enantiomeric landscape," where D-amino acids play critical and specific roles. nih.govd-aminoacids.com
Positioning of D-Alpha-Aminosuberic Acid within the D-Amino Acid Research Field
This compound, a dicarboxylic amino acid, is a non-proteinogenic amino acid that has garnered interest within the field of neuroscience and pharmacology. Its significance lies primarily in its role as a research tool for studying excitatory amino acid receptors, particularly the NMDA receptor. While its L-enantiomer, L-alpha-aminosuberic acid, is utilized in the synthesis of peptides and has been investigated for its potential in developing drugs for metabolic disorders, the D-form has a more specialized application. chemimpex.com this compound serves as a selective antagonist for the NMDA receptor, making it a valuable compound for elucidating the physiological and pathological roles of this receptor system. researchgate.net Research into its synthesis and derivatives continues to provide tools for exploring the intricacies of neurotransmission. nih.govresearchgate.netresearchgate.net
Chemical and Physical Properties of this compound
This compound is a white, crystalline powder. Its chemical structure and properties are summarized in the interactive table below.
| Property | Value | Source |
| IUPAC Name | (2R)-2-aminooctanedioic acid | |
| Synonyms | D-Asu-OH, D-2-Aminooctanedioic acid, D-2-Aminosuberic acid | chemical-suppliers.eu |
| CAS Number | 19641-63-5 | chemical-suppliers.euchembk.com |
| Molecular Formula | C8H15NO4 | chemical-suppliers.euchembk.com |
| Molecular Weight | 189.21 g/mol | |
| Melting Point | 222.9-225.1 °C | echemi.com |
| Boiling Point | 385.5 ± 37.0 °C (estimate) | |
| Density | 1.229 ± 0.06 g/cm³ | |
| Acidity (pKa) | 2.53 ± 0.24 | echemi.com |
| Storage Conditions | Room Temperature or 2-8°C | chembk.com |
Synthesis and Manufacturing of this compound
The synthesis of alpha-aminosuberic acid and its derivatives is a topic of interest for creating intermediates for peptide synthesis and for producing optically active compounds for research.
Established Chemical Synthesis Routes
Several chemical synthesis routes for alpha-aminosuberic acid have been developed. One approach involves starting from (S)-N-Boc-piperidine-2-formic acid, which undergoes esterification, oxidation to an acidamide, deacidification to a hemiacetal, and then a Wittig reaction to form an alkene, which is finally hydrogenolyzed to yield (S)-2-amino suberic acid ester or monoester. google.com Another method reports the synthesis of alpha-aminosuberic acid derivatives from aspartic acid, utilizing a cross-metathesis reaction. researchgate.net These synthetic strategies often involve protecting groups like Boc (tert-butyloxycarbonyl), Z (benzyloxycarbonyl), and Fmoc (9-fluorenylmethyloxycarbonyl) to manage the reactive amino and carboxyl groups during the synthesis of peptides. nih.govresearchgate.net
Enzymatic and Chemo-Enzymatic Methods
Enzymatic reactions have also been successfully employed in the synthesis of alpha-aminosuberic acid derivatives. One notable application is the use of enzymes to resolve a racemic (D,L) mixture of the compound to isolate the desired L-Asu from the D,L-compound. nih.govresearchgate.net Furthermore, enzyme-catalyzed reactions have been used for the direct synthesis of optically active tripeptide derivatives from Z-D,L-Asu-OH. nih.govresearchgate.net These biocatalytic methods can offer advantages in terms of stereoselectivity and milder reaction conditions compared to purely chemical routes.
Biochemical and Pharmacological Aspects of this compound
The primary biochemical and pharmacological interest in this compound stems from its interaction with the NMDA receptor, a key player in excitatory neurotransmission in the central nervous system.
Selective NMDA Receptor Antagonism at the Glycine (B1666218) Site
The NMDA receptor is a complex ion channel that requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, to become fully active. researchgate.netnih.gov this compound and its analogs have been shown to act as antagonists at the NMDA receptor. researchgate.net Specifically, derivatives of this compound, such as D-AP5 (D-2-amino-5-phosphonovalerate), are potent and selective competitive antagonists at the glutamate binding site of the NMDA receptor. nih.govtocris.com These antagonists block the binding of the endogenous agonist glutamate, thereby inhibiting the activation of the receptor and the subsequent influx of calcium ions. nih.gov
Utility in Neuroscience Research
The selective antagonism of the NMDA receptor by this compound derivatives has made them invaluable tools in neuroscience research. By inhibiting NMDA receptor function, researchers can investigate the role of this receptor in a wide range of physiological and pathological processes. These include synaptic plasticity (the cellular basis of learning and memory), neuronal development, and excitotoxicity, a process implicated in neurodegenerative diseases such as Alzheimer's disease and stroke. mdpi.comnih.gov For example, D-AP5 is commonly used to inhibit NMDA-dependent long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. tocris.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-aminooctanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c9-6(8(12)13)4-2-1-3-5-7(10)11/h6H,1-5,9H2,(H,10,11)(H,12,13)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFPFYYTUIARDI-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(C(=O)O)N)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC[C@H](C(=O)O)N)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173312 | |
| Record name | 2-Aminosuberic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19641-63-5 | |
| Record name | 2-Aminosuberic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019641635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminosuberic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Enzymatic Transformations Involving D Alpha Aminosuberic Acid
Enzymatic Pathways for D-Amino Acid Production
The synthesis of D-amino acids, including potentially D-alpha-aminosuberic acid, is primarily achieved through the stereochemical inversion of their L-counterparts or the stereospecific amination of α-keto acids. Several classes of enzymes are crucial to these transformations. nih.gov
Role of Amino Acid Racemases in D-Amino Acid Synthesis
Amino acid racemases (EC 5.1.1.10) are enzymes that catalyze the interconversion between L- and D-enantiomers of amino acids. wikipedia.org Most of these enzymes require pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor to facilitate the removal and subsequent re-addition of the α-hydrogen, leading to racemization. nih.gov
These enzymes play a central role in the metabolism of D-amino acids by producing them directly from the more common L-amino acids. nih.gov While many racemases are specific to a single amino acid (like alanine (B10760859) racemase), others exhibit broad substrate specificity, enabling them to act on a variety of amino acids. wikipedia.org Although direct evidence of a specific racemase acting on alpha-aminosuberic acid is not prominently documented, the broad specificity of some racemases suggests a potential pathway for the conversion of L-alpha-aminosuberic acid to this compound.
D-Amino Acid Aminotransferases in Stereospecific D-Amino Acid Production
D-amino acid aminotransferases (DAATs), also known as D-transaminases (EC 2.6.1.21), are a class of PLP-dependent enzymes that catalyze the stereospecific synthesis of D-amino acids. mdpi.com This reaction involves the transfer of an amino group from a donor D-amino acid (commonly D-alanine or D-glutamate) to an α-keto acid acceptor. mdpi.com
The general reaction is as follows: α-keto acid + D-amino acid (donor) ⇌ D-amino acid (product) + α-keto acid (donor's backbone)
DAATs exhibit broad substrate specificity, acting on a wide range of α-keto acids to produce various D-amino acids. researchgate.net For instance, the production of this compound could theoretically be achieved from its corresponding α-keto acid, 2-oxosuberic acid, provided a suitable amino donor is present. The catalytic efficiency of these enzymes depends on the specific substrate and the enzyme source. mdpi.comnih.gov
Table 1: General Characteristics of D-Amino Acid Aminotransferases (DAATs)
| Property | Description |
| Enzyme Class | Transferase (EC 2.6.1.21) |
| Cofactor | Pyridoxal 5'-phosphate (PLP) |
| Reaction Type | Stereospecific transamination |
| Amino Donor | Typically D-alanine or D-glutamate |
| Amino Acceptor | A wide variety of α-keto acids |
| Product | Optically pure D-amino acids |
Industrial Multi-Enzymatic Systems for D-Amino Acid Synthesis (e.g., Hydantoinase Process)
The "hydantoinase process" is a highly effective industrial method for producing optically pure D- or L-amino acids. nih.gov This multi-enzyme cascade reaction typically starts with a racemic mixture of a 5-monosubstituted hydantoin (B18101), which is the cyclic derivative of an amino acid. nih.govresearchgate.net
The process for D-amino acid production involves three key enzymes:
Hydantoin Racemase (EC 5.1.99.5): This enzyme converts the L-hydantoin from the racemic mixture into D-hydantoin, ensuring a theoretical yield of 100%. qmul.ac.uk
D-Hydantoinase (EC 3.5.2.2): This enzyme stereoselectively hydrolyzes the D-hydantoin to form an N-carbamoyl-D-amino acid. researchgate.net
D-Carbamoylase (N-carbamoyl-D-amino-acid hydrolase, EC 3.5.1.77): This enzyme specifically hydrolyzes the N-carbamoyl-D-amino acid to yield the final, optically pure D-amino acid, along with ammonia (B1221849) and carbon dioxide. researchgate.netqmul.ac.uk
This process is valued for its high enantioselectivity and has been successfully applied to the synthesis of a wide array of D-amino acids. mdpi.com While the specific application of the hydantoinase process for this compound production is not detailed in available research, its versatility makes it a plausible synthetic route from the corresponding 5-(4-carboxybutyl)hydantoin. nih.gov
Catabolism and Degradation Pathways of D-Amino Acids
The breakdown of D-amino acids is a crucial metabolic process, primarily carried out through oxidative deamination.
D-Amino Acid Oxidase (DAAO) Activity and Substrate Specificity
D-amino acid oxidase (DAAO; EC 1.4.3.3) is a flavoenzyme containing Flavin Adenine (B156593) Dinucleotide (FAD) that plays a central role in the catabolism of D-amino acids. frontiersin.org It catalyzes the oxidative deamination of D-amino acids into their corresponding α-keto acids, ammonia, and hydrogen peroxide. plos.org
DAAO exhibits strict stereoselectivity for D-isomers but has a broad substrate specificity. frontiersin.org It is most active towards neutral, hydrophobic, and bulky D-amino acids. frontiersin.orgfrontiersin.org However, it is notably inactive or shows very low activity towards acidic D-amino acids such as D-aspartate and D-glutamate. nih.gov Given that this compound is a dicarboxylic acid, it shares this acidic character. Therefore, it is predicted to be a poor substrate for DAAO. This specificity can be altered through protein engineering; for example, mutating key residues in the active site of DAAO has been shown to introduce activity towards D-aspartate. nih.gov
Table 2: Substrate Specificity of Human D-Amino Acid Oxidase (hDAAO)
| Substrate Class | Activity Level | Examples |
| Hydrophobic/Aromatic | High | D-Tyrosine, D-Phenylalanine, D-Tryptophan, D-DOPA |
| Slightly Polar/Neutral | Moderate to High | D-Cysteine, D-Serine, D-Alanine |
| Acidic | Very Low / Inactive | D-Aspartate, D-Glutamate |
This table is based on general substrate preferences of hDAAO and is not exhaustive. frontiersin.org
Oxidative Deamination Mechanisms Catalyzed by Flavoenzymes
The mechanism of oxidative deamination catalyzed by flavoenzymes like DAAO involves two main stages: a reductive half-reaction and an oxidative half-reaction. frontiersin.org
Reductive Half-Reaction: The D-amino acid binds to the active site of the enzyme. A hydride ion (a proton and two electrons) is transferred from the α-carbon of the amino acid to the FAD cofactor, reducing it to FADH₂. This step converts the amino acid into an imino acid.
Oxidative Half-Reaction: The reduced FADH₂ cofactor is re-oxidized back to FAD by molecular oxygen (O₂), which acts as the electron acceptor. This reaction produces hydrogen peroxide (H₂O₂).
Hydrolysis: The imino acid product is unstable in an aqueous environment and spontaneously hydrolyzes into the corresponding α-keto acid (2-oxosuberic acid in this case) and ammonia (NH₃). frontiersin.org
This catalytic cycle effectively degrades the D-amino acid while regenerating the enzyme for subsequent reactions. The efficiency and rate of this process are dependent on the specific D-amino acid substrate and the source of the DAAO. plos.orgnih.gov
Investigation of Specific Enzymatic Reactions Modulating this compound Levels
The biosynthesis and degradation of D-amino acids are primarily controlled by a range of specific enzymes, including racemases, D-amino acid transaminases (DAATs), and D-amino acid oxidases (DAAOs). Racemases catalyze the conversion between L- and D-enantiomers of amino acids, serving as a primary route for the production of D-amino acids. nih.govresearchgate.net D-amino acid transaminases are involved in the transfer of an amino group from a D-amino acid to an α-keto acid, while D-amino acid oxidases catalyze the oxidative deamination of D-amino acids. nih.govmdpi.comnih.gov
Extensive research has been conducted on the substrate specificity of these enzymes. For instance, D-amino acid transaminases from various bacterial species have been characterized, with known substrates typically including D-alanine, D-glutamate, and other common D-amino acids. mdpi.comnih.govmdpi.com Similarly, the substrate ranges for D-amino acid oxidases from different sources have been explored, showing activity towards a variety of D-amino acids but not typically dicarboxylic ones like D-aspartate and D-glutamate. nih.govworthington-biochem.comfrontiersin.org
However, within the reviewed literature, there is no specific mention of this compound as a substrate for these key enzymes. While some enzymes exhibit broad substrate specificity, no studies were identified that explicitly investigated the enzymatic production, conversion, or degradation of this compound. One study detailed the enzymatic synthesis of L-alpha-aminosuberic acid from a racemic mixture of D,L-alpha-aminosuberic acid, indicating that enzymes can interact with this compound, but the focus was on the production of the L-enantiomer, not the modulation of the D-form. nih.gov
Interkingdom Signaling and Metabolism of D-Amino Acids in Complex Ecosystems
D-amino acids are now recognized as important signaling molecules in microbial communities and in interactions between bacteria and their hosts (interkingdom signaling). nih.govfrontiersin.org Bacteria release a variety of D-amino acids into their environment, which can regulate processes such as biofilm formation and cell wall remodeling. embopress.orgresearchgate.netnih.govelsevierpure.com These released D-amino acids can act on the producing cells (autocrine-like signaling) or on other bacterial species in the vicinity (paracrine-like signaling). nih.gov
Furthermore, D-amino acids produced by bacteria can be recognized by host organisms, influencing host physiology and immune responses. frontiersin.org For example, certain bacterial D-amino acids can be detected by mammalian taste receptors or metabolized by host enzymes like D-amino acid oxidase, leading to downstream effects on innate immunity. frontiersin.org
The specific D-amino acids identified as signaling molecules in these complex ecosystems are typically common ones like D-alanine, D-serine, D-proline, and also non-canonical D-amino acids such as D-methionine, D-leucine, and D-tyrosine. nih.govnih.govelsevierpure.com A thorough review of the literature on interkingdom signaling and the metabolism of D-amino acids in diverse ecosystems did not yield any specific examples or discussions involving this compound. The research in this area has, to date, focused on a different subset of D-amino acids, leaving the potential role of this compound in these intricate communication networks unexplored.
Synthetic Methodologies for D Alpha Aminosuberic Acid and Its Derivatives
Enantiospecific Synthesis Approaches for D-Alpha-Aminosuberic Acid
Achieving high enantiomeric purity is paramount in the synthesis of this compound for its application in pharmaceuticals. Various strategies have been developed to selectively produce the D-isomer, ranging from the use of chiral pool precursors to advanced catalytic methods. organic-chemistry.orgnih.gov
A significant approach to synthesizing derivatives of 2-aminosuberic acid involves starting from readily available and inexpensive chiral precursors like aspartic acid. nih.gov One reported methodology begins with (S)-aspartic acid to create a key building block, an (S)-2-aminohept-6-enoate ester. nih.govresearchgate.net This process leverages the inherent chirality of the starting material to establish the stereocenter that will become the alpha-carbon of the final D-amino acid derivative. The synthesis is designed for scalability and stereochemical control. nih.gov
Another route utilizes (S)-N-Boc-pyroglutamic acid ethyl ester, also a derivative of a common amino acid, as the optically pure starting material. google.com This method involves a sequence of reactions including esterification, oxidation, deacidification to a hemiacetal, and a Wittig reaction to build the carbon chain, ultimately yielding the target (S)-2-amino suberic acid ester through hydrogenolysis. google.com The use of such precursors makes the synthesis practical and cost-effective for larger-scale production. google.com
Olefin cross-metathesis has emerged as a powerful tool for carbon-carbon bond formation in the synthesis of complex molecules, including non-natural amino acids. nih.govorganic-chemistry.org In the context of this compound synthesis, a key strategy involves the diversification of an alkene-containing amino acid precursor via cross-metathesis. nih.gov
Starting from an (S)-2-aminohept-6-enoate ester derived from aspartic acid, a cross-metathesis reaction with various electron-deficient olefins is employed. nih.gov This reaction is typically catalyzed by a second-generation Grubbs' catalyst. nih.govnih.gov The reaction of the precursor with partners like tert-butyl acrylate (B77674) proceeds efficiently in refluxing dichloromethane (B109758) to yield the desired suberic acid derivative as a single E-isomer. nih.gov This method's utility has been demonstrated in the preparation of several suberic acid derivatives relevant to the design of biologically active peptides. nih.govresearchgate.net
Table 1: Example of Cross-Metathesis for Aminosuberic Acid Derivative Synthesis nih.gov
| Precursor | Reaction Partner | Catalyst | Product |
|---|---|---|---|
| (S)-2-aminohept-6-enoate ester | tert-butyl acrylate | Grubbs' 2nd Gen. Catalyst | (E)-alkene product |
Enzymatic methods offer high selectivity and operate under mild conditions, making them attractive for the synthesis of optically active amino acids. nih.govnih.gov The "hydantoinase process" is a well-established industrial method for producing enantiomerically pure amino acids. nih.gov This multi-enzyme cascade involves a hydantoin (B18101) racemase, a D-hydantoinase for selective hydrolysis of the D-hydantoin, and a D-carbamoylase to yield the final D-amino acid. nih.gov This dynamic kinetic resolution allows for theoretical yields approaching 100%.
While direct enzymatic synthesis of this compound is not extensively detailed, related enzyme-catalyzed reactions have been successfully used. For instance, enzymes have been used to resolve D,L-mixtures of α-aminosuberic acid to isolate the L-enantiomer, demonstrating the principle of enzymatic stereoselectivity. nih.govresearchgate.netresearchgate.net Furthermore, multi-enzyme systems have been developed to produce various D-amino acids from corresponding α-keto acids with high yields and enantiomeric excess, a strategy that could be adapted for this compound. nih.gov
Strategies for Orthogonal Protection in this compound Derivatives
The synthesis of peptides and other complex molecules containing this compound requires a careful strategy of protecting reactive functional groups. bham.ac.uk Orthogonal protection, where different protecting groups can be removed under distinct chemical conditions without affecting others, is crucial. bham.ac.ukiris-biotech.de This allows for selective modification at specific sites, such as the α-amino group, the α-carboxyl group, or the ω-carboxyl group of the suberic acid side chain. researchgate.net
For the α-amino group, common protecting groups include Boc (tert-butyloxycarbonyl), Fmoc (9-fluorenylmethoxycarbonyl), and Z (benzyloxycarbonyl). researchgate.netresearchgate.net The side-chain carboxyl group and the α-carboxyl group are typically protected as esters, such as methyl, benzyl (B1604629), or t-butyl esters. researchgate.netresearchgate.net
The most widely used orthogonal scheme in modern solid-phase peptide synthesis (SPPS) is the combination of Fmoc for Nα-protection and acid-labile groups like tert-butyl (tBu) for side-chain protection. iris-biotech.depeptide.com The Fmoc group is stable to acids but is readily removed by a base (e.g., piperidine), while the tBu group is stable to base but is cleaved by strong acid (e.g., trifluoroacetic acid, TFA), often during the final cleavage of the peptide from the resin. iris-biotech.de This compatibility allows for the sequential construction of peptide chains containing complex residues like this compound. peptide.comresearchgate.net
Table 2: Common Orthogonal Protecting Groups in Peptide Synthesis researchgate.netiris-biotech.depeptide.com
| Protecting Group | Abbreviation | Functionality Protected | Removal Conditions |
|---|---|---|---|
| 9-Fluorenylmethoxycarbonyl | Fmoc | α-Amino group | Piperidine (Base) |
| tert-Butyloxycarbonyl | Boc | α-Amino group | Trifluoroacetic Acid (TFA) (Strong Acid) |
| tert-Butyl | tBu | Carboxyl, Hydroxyl | Trifluoroacetic Acid (TFA) (Strong Acid) |
| Benzyl | Bzl | Carboxyl, Hydroxyl | Hydrogenolysis, HF (Strong Acid) |
Synthesis of this compound-Containing Peptides and Analogs
The incorporation of this compound into peptides is a key strategy for developing analogs with improved therapeutic properties. The D-chirality can increase resistance to enzymatic degradation, while the suberic acid side chain can be used to create cyclic structures that mimic or replace disulfide bridges. nih.govbachem.com
This compound is particularly valuable for creating carba-analogs of cyclic peptides, where the disulfide bond of cystine is replaced by a more stable hydrocarbon chain. bachem.com A prominent example is the calcitonin analog elcatonin, where α-aminosuberic acid replaces the disulfide bridge, contributing to the peptide's stability. bachem.com
The synthesis of such cyclic peptides is often achieved using solid-phase peptide synthesis (SPPS). nih.govrsc.org The linear peptide containing the orthogonally protected this compound is assembled on a resin. After assembly, the protecting groups on the side-chain carboxyl of the suberic acid and an amino group of another residue in the sequence are selectively removed. The cyclization is then performed, either on the solid support or after cleavage from the resin, under high-dilution conditions to favor intramolecular reaction over intermolecular oligomerization. bachem.comrsc.org One method uses an oxime resin, where the cyclization and cleavage from the resin occur in a single step. rsc.org This incorporation of a constrained, D-amino acid-containing linker allows for detailed studies of peptide conformation and its relationship to biological function. nih.gov
Design and Synthesis of Peptide-Based this compound Derivatives
The incorporation of this compound (D-Asu) into peptide structures is a key strategy for developing novel therapeutic agents and research tools. The design of these peptide-based derivatives hinges on the unique properties of D-Asu, which introduces a long, flexible side chain with a terminal carboxylic acid. This feature allows for the formation of cyclic peptides, lactam bridges, and conjugates with other molecules. The synthesis of such derivatives requires careful selection of protecting groups to ensure selective reactions at the α-amino group, the α-carboxyl group, and the ω-carboxyl group of the side chain.
The synthesis of peptides containing aminosuberic acid involves standard solid-phase or solution-phase peptide synthesis protocols. However, the presence of the second carboxylic acid group in the side chain necessitates an orthogonal protection strategy. This strategy allows for the selective deprotection of one carboxyl group while the others remain protected, enabling specific modifications. Common protecting groups for the α-amino group include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl). The α-carboxyl group is typically protected as a methyl or benzyl ester, while the side-chain carboxyl group can be protected as a benzyl ester or a tert-butyl ester. nih.govresearchgate.net
For instance, in the synthesis of analogues of eel calcitonin, derivatives of aminosuberic acid have been utilized. researchgate.net The synthesis of an Asu-containing tripeptide, Asu-Val-Leu, demonstrates the practical application of these protected derivatives. nih.govresearchgate.net A key intermediate in many syntheses is an orthogonally protected Asu derivative, which can be synthesized from readily available starting materials like aspartic acid. beilstein-journals.org One reported methodology involves the preparation of (S)-2-aminohept-6-enoate ester as a building block, which is then diversified using a cross-metathesis reaction to yield the desired aminosuberic acid derivatives. beilstein-journals.org
The following table summarizes common protecting groups used in the synthesis of peptide-based this compound derivatives:
| Functional Group | Protecting Group | Abbreviation |
| α-Amino Group | tert-butyloxycarbonyl | Boc |
| α-Amino Group | 9-fluorenylmethyloxycarbonyl | Fmoc |
| α-Amino Group | Benzyloxycarbonyl | Z |
| α-Carboxyl Group | Methyl Ester | -OMe |
| α-Carboxyl Group | Benzyl Ester | -OBn |
| ω-Carboxyl Group | Benzyl Ester | -OBn |
| ω-Carboxyl Group | tert-Butyl Ester | -OtBu |
Challenges and Advancements in α,α-Disubstituted α-Amino Acid Synthesis
The synthesis of α,α-disubstituted α-amino acids, including derivatives of this compound, presents significant challenges primarily due to the steric hindrance around the quaternary α-carbon atom. nih.govresearchgate.net This steric congestion can impede the formation of the C-C or C-N bonds necessary to construct the amino acid backbone, often leading to low reaction yields and requiring specialized synthetic strategies. nih.gov
One of the longstanding challenges is achieving high enantioselectivity in the synthesis of chiral α,α-disubstituted α-amino acids. rsc.org Traditional methods like the Strecker reaction, while effective for some substrates, can suffer from the use of toxic reagents and may not be suitable for sterically hindered ketones. nih.gov Furthermore, the electrophilicity of the iminyl carbon in ketimines is lower than in aldimines, making nucleophilic additions more difficult. nih.gov
To overcome these hurdles, significant advancements have been made in synthetic methodologies. These include:
Asymmetric Phase-Transfer Catalysis: This technique has been successfully employed for the asymmetric alkylation of glycine (B1666218) Schiff bases to produce α,α-disubstituted α-amino acids with high enantioselectivity. organic-chemistry.org
Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis has emerged as a powerful tool for the synthesis of unnatural amino acids. chemrxiv.orgrsc.org This method allows for the generation of radical intermediates under mild conditions, which can then be used to form the desired C-C bonds.
Metal-Catalyzed Cross-Coupling Reactions: Transition metal catalysis, particularly with palladium, has been utilized for the α-arylation of amino acid precursors, providing a route to α-aryl-α-amino acids.
Enzyme-Catalyzed Reactions: Enzymes can offer high stereoselectivity and are used in the resolution of racemic mixtures of amino acids or in the direct synthesis of chiral amino acids. nih.govresearchgate.net
The following table summarizes some of the challenges and corresponding advanced synthetic solutions in the field of α,α-disubstituted α-amino acid synthesis:
| Challenge | Advanced Synthetic Methodology | Key Features |
| Steric Hindrance | Use of highly reactive intermediates (e.g., radicals) | Allows for bond formation at congested centers. |
| Enantioselectivity | Asymmetric catalysis (e.g., phase-transfer catalysis, chiral auxiliaries) | Controls the stereochemical outcome of the reaction. |
| Low Reaction Yields | Development of more efficient catalytic systems (e.g., photoredox catalysis) | Improves reaction efficiency and product yield. |
| Use of Toxic Reagents | Metal-free methodologies and enzymatic reactions | Provides greener and safer synthetic routes. |
These advancements are crucial for expanding the accessibility and diversity of α,α-disubstituted α-amino acids, including this compound derivatives, for their application in drug discovery and materials science. nih.govprismbiolab.com
Advanced Analytical Techniques for Characterization and Quantification of D Alpha Aminosuberic Acid
Chromatographic Separations for D-Amino Acid Enantiomers
Chromatographic techniques are central to the separation of chiral molecules. The separation can be achieved directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral agent to form diastereomers, which can then be separated on a conventional achiral column.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) is a dominant approach for the enantiomeric separation of amino acids. tandfonline.com These specialized columns create a chiral environment where the enantiomers of an analyte can form transient diastereomeric complexes with the chiral selector of the stationary phase, leading to different retention times and thus, separation.
Several types of CSPs are effective for amino acid separations, including those based on macrocyclic glycopeptides, crown ethers, and ligand exchange mechanisms. capes.gov.brresearchgate.netsigmaaldrich.com For dicarboxylic amino acids, which are polar and can be challenging to separate, specific CSPs have shown considerable success. For instance, teicoplanin-based CSPs, such as the Astec CHIROBIOTIC® T, are capable of separating underivatized amino acids and are compatible with LC-MS, making them highly versatile. lcms.cz Crown-ether based CSPs, like CrownSil™, are also particularly well-suited for the separation of compounds containing primary amines, such as amino acids. registech.comchromatographyonline.com
The separation mechanism on a crown-ether CSP involves the complexation of the protonated primary amino group of the amino acid within the chiral cavity of the crown ether. registech.com The stability of this complex differs for each enantiomer, resulting in differential retention. For dicarboxylic amino acids like D-glutamic acid, a close structural analog of D-alpha-aminosuberic acid, excellent separation has been demonstrated. chromatographyonline.com
Table 1: Illustrative HPLC-CSP Conditions for Dicarboxylic Amino Acid Enantioseparation
| Chiral Stationary Phase | Mobile Phase | Analyte | Retention Factor (k') | Selectivity (α) | Source |
| ChiroSil® SCA(-) | 84% MeOH / 16% H₂O, 5 mM HClO₄ | Glutamic Acid | k'₁: 1.45 | 1.60 | chromatographyonline.com |
This table provides an example of the separation of glutamic acid enantiomers, a dicarboxylic amino acid structurally similar to alpha-aminosuberic acid, as specific data for the latter is limited in publicly available literature.
Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed
Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for significantly faster analyses and higher resolution compared to traditional HPLC. acs.org This is particularly advantageous for the analysis of complex biological samples where high throughput is often required.
UHPLC methods have been developed for the rapid and sensitive measurement of D-amino acids. researchgate.net Often coupled with mass spectrometry, UHPLC can provide both separation and sensitive detection. For the analysis of D-amino acid enantiomers, including dicarboxylic ones, chiral derivatizing agents are frequently used to form diastereomers that can be rapidly separated on high-efficiency UHPLC columns. For instance, a method using a novel chiral mass spectrometry probe allowed for the simultaneous detection and chiral resolution of several DL-amino acids, including DL-glutamic acid, with resolutions ranging from 1.71 to 5.42 within a 30-minute run. researchgate.net
Table 2: Example UHPLC-MS/MS Method Parameters for Chiral Amino Acid Analysis
| Parameter | Value | Source |
| Column | BEH C18 (2.1 × 150 mm, 1.7 µm) | researchgate.net |
| Mobile Phase A | 0.1% formic acid in water | researchgate.net |
| Mobile Phase B | 0.1% formic acid in methanol/acetonitrile (7:3) | researchgate.net |
| Gradient | Optimized for 30 min | researchgate.net |
| Detection | Tandem Mass Spectrometry (MS/MS) | researchgate.net |
This table illustrates typical parameters for a UHPLC-MS/MS method for chiral amino acid analysis, as specific data for this compound is not widely published.
Gas Chromatography (GC) in D-Amino Acid Enantiomeric Analysis
Gas Chromatography (GC) is another powerful technique for the enantioselective analysis of amino acids. uni-muenchen.de A key requirement for GC analysis is the conversion of the non-volatile amino acids into volatile derivatives. This is typically achieved through a two-step process of esterification of the carboxyl groups followed by acylation of the amino groups. nih.gov
The separation of the resulting volatile derivatives is then performed on a chiral capillary column. Chirasil-L-Val, a polysiloxane-based CSP, is a widely used and effective column for the GC separation of amino acid enantiomers. capes.gov.brnih.gov This technique offers high efficiency and sensitivity, and when coupled with mass spectrometry (GC-MS), it provides unambiguous identification of the analytes. uni-muenchen.de Comprehensive two-dimensional GC (GC×GC) can further enhance separation power for complex samples. nih.gov
Research has demonstrated the successful separation of 16 enantiomeric pairs of amino acids using GC-MS after derivatization with methyl chloroformate. capes.gov.brnih.gov For dicarboxylic amino acids like aspartic acid, this method has proven effective, with the D-enantiomer typically eluting before the L-enantiomer on a Chirasil-L-Val column. researchgate.net
Table 3: Example Retention Times for GC-MS Analysis of D-Amino Acid Enantiomers
| Amino Acid | Derivatization | Chiral Column | Retention Time (min) - D-enantiomer | Source |
| Aspartic Acid | Not specified | Not specified | 16.41 | researchgate.net |
| Glutamic Acid | Not specified | Not specified | 22.26 | researchgate.net |
This table shows example retention times for D-aspartic and D-glutamic acids from a GC-MS analysis of a spiked serum sample. These serve as illustrative examples due to the lack of specific data for this compound.
Capillary Electrophoresis for Stereoisomer Resolution
Capillary electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector is added to the background electrolyte (BGE). nih.govresearchgate.net This selector interacts differently with each enantiomer, leading to different migration times.
Common chiral selectors used in CE for amino acid separation include cyclodextrins, macrocyclic antibiotics, and chiral crown ethers. nih.govnih.gov CE offers several advantages, including high separation efficiency, short analysis times, and minimal sample and reagent consumption. nih.gov
The separation of D- and L-enantiomers of dicarboxylic amino acids, such as aspartic acid and glutamic acid, has been successfully achieved using CE. For example, by using γ-cyclodextrin as a chiral selector in the BGE, baseline resolution of D- and L-aspartic acid and D- and L-glutamic acid has been demonstrated. acs.org The resolution can be further optimized by adjusting the concentration of the chiral selector, the pH of the BGE, and the applied voltage. acs.orgtandfonline.com
Table 4: Capillary Electrophoresis Conditions for Dicarboxylic Amino Acid Enantioseparation
| Parameter | Condition | Source |
| Background Electrolyte | 80 mM sodium tetraborate, 30 mM γ-cyclodextrin | acs.org |
| Capillary | 40 cm effective length | acs.org |
| Separation Voltage | 25 kV | acs.org |
| Analytes | D/L-Aspartic Acid, D/L-Glutamic Acid | acs.org |
| Resolution (Rs) | D/L-Asp: 15.9, D/L-Glu: 14.9 | acs.org |
This table details the experimental conditions and results for the CE separation of D-aspartic and D-glutamic acid enantiomers, serving as a model for the analysis of this compound.
Mass Spectrometry-Based Detection and Quantification
Mass spectrometry (MS) is a highly sensitive and selective detection technique that is often coupled with chromatographic or electrophoretic separation methods. It provides molecular weight and structural information, which is invaluable for the confident identification and quantification of analytes.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Analysis
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a particularly powerful tool for the quantitative analysis of D-amino acids in complex biological matrices. nih.govresearchgate.net This technique combines the separation power of LC with the high selectivity and sensitivity of MS/MS. In an MS/MS experiment, a specific precursor ion is selected, fragmented, and one or more characteristic product ions are monitored, a process known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). This greatly reduces chemical noise and enhances specificity.
LC-MS/MS methods have been developed for the simultaneous quantification of numerous amino acids without the need for derivatization. thermofisher.comlcms.czresearchgate.net For chiral analysis, the use of a chiral LC column or a chiral derivatizing agent is necessary. A validated LC-MS/MS method for the simultaneous determination of L- and D-amino acids in proteins, which could be adapted for free amino acids, demonstrated quantification limits in the low ng/mL range for many amino acids. mdpi.com The use of stable isotope-labeled internal standards is crucial for accurate quantification, as it compensates for matrix effects and variations in instrument response. mdpi.com
While specific LC-MS/MS methods for this compound are not widely reported, methods for other dicarboxylic amino acids like alpha-aminoadipic acid have been established. thermofisher.comlcms.cznih.gov These methods can serve as a foundation for developing a targeted assay for this compound.
Table 5: Illustrative LC-MS/MS Parameters for Dicarboxylic Amino Acid Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Source |
| alpha-Aminoadipic acid | 162.10 | 98.20 | lcms.cz |
| Glutamic Acid | 147.90 | 84.00 | lcms.cz |
| Aspartic Acid | 133.90 | 74.00 | lcms.cz |
This table provides example precursor and product ion pairs for the MS/MS detection of dicarboxylic amino acids, which would be essential for developing a selective method for this compound.
Derivatization Strategies for Improved Detection in Complex Matrices
To enable the separation and sensitive detection of this compound and other D-amino acids, pre-column derivatization with a chiral derivatizing agent (CDA) is a widely employed strategy. wiley.com This process converts the enantiomeric amino acids into diastereomers, which possess different physical properties and can be separated using standard, non-chiral stationary phases in techniques like High-Performance Liquid Chromatography (HPLC). mdpi.com The choice of derivatizing reagent is critical, as it influences separation efficiency, detection sensitivity, and the stability of the resulting derivatives. tandfonline.comnih.gov
Several classes of chiral derivatizing agents are utilized for this purpose:
Marfey's Reagent and its Analogs: Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA), also known as Marfey's reagent, is a classic and effective CDA for resolving D- and L-amino acids. iaanalysis.comcore.ac.ukiss.it It reacts with the primary amine group of the amino acid to form stable diastereomeric derivatives that can be readily separated by reversed-phase HPLC and detected by UV absorbance at 340 nm. iss.itescholarship.org The simplicity of the derivatization and the ease of separation on common C18 columns make this a popular method. iss.it Advanced versions of this method, including the use of Nα-(2,4-dinitro-5-fluorophenyl)-D-alaninamide (the D-enantiomer of the reagent) or other amino acid amide variants, can be used to improve separation for specific amino acids or to reverse the elution order, aiding in peak confirmation. escholarship.orgnih.gov Combining FDAA derivatization with Trapped Ion Mobility Spectrometry-Mass Spectrometry (TIMS-MS) has enabled the differentiation of 19 pairs of D/L-amino acids in a single run of about one minute. core.ac.uk
o-Phthalaldehyde (B127526) (OPA) with Chiral Thiols: A highly sensitive method involves derivatization with o-phthalaldehyde (OPA) in the presence of a chiral thiol. tandfonline.com This reaction rapidly forms fluorescent isoindole derivatives, allowing for detection at picomole levels. tandfonline.com Common chiral thiols include N-isobutyryl-L-cysteine (IBLC), N-acetyl-L-cysteine (NAC), and N,N-dimethyl-L-cysteine (DiCys). tandfonline.comsigmaaldrich.com The choice of thiol affects the hydrophobicity and, consequently, the chromatographic retention and resolution of the diastereomers. nih.govresearchgate.net This method is fully automatable and has been successfully applied to detect D-amino acids in a wide range of samples, from meteorites to biological tissues. tandfonline.com The combination of OPA/IBLC derivatization with Ultra-High-Performance Liquid Chromatography (UHPLC) and Quadrupole-Time of Flight Mass Spectrometry (QqToF-MS) provides superb sensitivity, with detection limits in the picomolar per liter range, and works well in complex matrices like serum and urine. nih.gov
Axially Chiral Derivatizing Agents: A newer class of sophisticated derivatizing agents based on axial chirality has been developed for highly sensitive and rapid analysis. One such reagent, (R)-4-nitrophenyl N-[2'-(diethylamino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl]carbamate hydrochloride, known as (R)-BiAC, allows for the complete chiral separation of proteinogenic amino acids in under 12 minutes by LC-MS/MS. acs.orgmolbiolcell.orgmdpi.com A key feature of (R)-BiAC is its consistent elution order, where all D-amino acid derivatives elute before their L-counterparts. acs.orgmolbiolcell.org The high ionization efficiency of the derivatives allows for exceptionally sensitive detection, reaching the attomole (amol) level. acs.org
| Derivatizing Agent | Abbreviation / Common Name | Principle | Detection Method | Key Advantages | Reference |
|---|---|---|---|---|---|
| Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide | FDAA / Marfey's Reagent | Forms stable diastereomers via reaction with the amino group. | UV (340 nm), LC-MS/MS | Well-established, reliable, good resolution on standard RP-HPLC. | core.ac.ukiss.it |
| o-Phthalaldehyde + Chiral Thiol (e.g., IBLC) | OPA/IBLC | Forms highly fluorescent diastereomeric isoindole derivatives. | Fluorescence (Ex: 230 nm, Em: 445 nm), LC-MS | High sensitivity (pmol), rapid reaction, automatable. | tandfonline.comnih.govsigmaaldrich.comnih.gov |
| (R)-4-nitrophenyl N-[2'-(diethylamino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl]carbamate HCl | (R)-BiAC | Forms diastereomers using an axially chiral backbone. | LC-MS/MS | Extremely high sensitivity (amol), very fast separation (<12 min), consistent D-before-L elution order. | acs.orgmolbiolcell.org |
Methodologies for Minimizing Racemization during Sample Preparation (e.g., Deuterated Acid Hydrolysis)
A significant source of error in quantifying endogenous D-amino acids in protein samples is the induction of racemization during sample preparation, particularly during acid hydrolysis needed to break down proteins into their constituent amino acids. Standard hydrolysis with strong acids like hydrochloric acid (HCl) at high temperatures can cause some L-amino acids to convert to their D-forms, leading to an overestimation of the native D-amino acid content.
To address this, a robust methodology utilizing deuterated acid hydrolysis has been developed. This technique involves hydrolyzing the protein sample in deuterium (B1214612) chloride (DCl) in deuterium oxide (D₂O) instead of aqueous HCl. The underlying principle is that if an amino acid undergoes racemization during this process, the hydrogen atom on its alpha-carbon (the chiral center) will be exchanged for a deuterium atom from the solvent.
This hydrogen-deuterium exchange results in a mass increase of +1 Dalton (Da) for any amino acid that has been artificially racemized. When the sample is subsequently analyzed by mass spectrometry (MS), the non-native, deuterated D-amino acids can be distinguished from the native, non-deuterated D-amino acids by their mass-to-charge ratio. Consequently, the signal from the deuterated (racemized) molecules can be excluded from the quantification, allowing for an unbiased and accurate measurement of the original L- and D-amino acid ratios in the sample. This method has been successfully combined with LC-MS/MS analysis to accurately determine D-amino acid content in complex matrices like food and feed.
Biosensor Technologies for D-Amino Acid Detection
Biosensors offer a rapid, specific, and often low-cost alternative to chromatographic methods for the detection of D-amino acids. These analytical devices combine a biological recognition element with a physicochemical transducer to generate a signal proportional to the concentration of the target analyte. For D-amino acid detection, the most common biological component is a stereospecific enzyme.
The flavoenzyme D-amino acid oxidase (DAAO, EC 1.4.3.3) is the ideal biocatalyst for this application. DAAO catalyzes the oxidative deamination of D-amino acids, but not L-amino acids, to produce the corresponding α-keto acid, ammonia (B1221849), and hydrogen peroxide (H₂O₂). This strict stereoselectivity is the key to the biosensor's specificity. The detection principle typically relies on measuring either the consumption of the co-substrate oxygen or the production of hydrogen peroxide.
Electrochemical Biosensors for Specific D-Amino Acids
Electrochemical biosensors are the most prevalent type for D-amino acid detection due to their high sensitivity, rapid response, and amenability to miniaturization. In a typical DAAO-based amperometric biosensor, the enzyme is immobilized on the surface of an electrode. When the target D-amino acid is present in the sample, the DAAO-catalyzed reaction produces H₂O₂, which is an electroactive species. The H₂O₂ is then oxidized or reduced at the electrode surface, generating a measurable electrical current that is proportional to the D-amino acid concentration.
The mechanism of signal generation in some non-mediator DAAO biosensors involves the direct electroactivity of the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. In the absence of the D-amino acid substrate, the oxidized FAD produces a reduction peak current. When a D-amino acid is introduced, it reacts with FAD, reducing it to FADH₂. This consumption of FAD leads to a decrease in the reduction peak current, which can be linearly correlated with the D-amino acid concentration.
Researchers have engineered DAAO enzymes to improve selectivity for specific D-amino acids, such as D-serine and D-alanine. By introducing point mutations, DAAO variants with altered substrate affinity have been created and incorporated into biosensors. Furthermore, the performance of these biosensors is enhanced by using nanomaterials like carbon nanotubes (CNTs) or iron oxide nanoparticles as part of the electrode, which serve to amplify the electrochemical signal and improve enzyme stability. These advanced biosensors have demonstrated high sensitivity, with limits of detection (LOD) in the micromolar (µM) to nanomolar (nM) range, and high selectivity, capable of accurately quantifying D-alanine even in the presence of a 100-fold excess of L-alanine.
| Target Analyte | Enzyme Source | Electrode/Immobilization Method | Linear Range | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|---|
| D-Alanine (D-Ala) | Rhodotorula gracilis (RgDAAO) | Adsorbed on graphite (B72142) electrode | 0.2–3 mM | 0.15 mM | |
| D-Alanine (D-Ala) | DAAO | DAAO/CNT on Glassy Carbon Electrode | Not Specified | Not Specified (High performance against L-Ala interference) | |
| D-Amino Acids (general) | DAAO | DAAO/Chitosan/Fe₃O₄ NPs/cMWCNT on Glassy Carbon Electrode | 0.02–0.80 µM | 0.02 µM | |
| D-Serine (D-Ser) / L-Serine (L-Ser) | Molecularly Imprinted Polymer (MIP) - Non-enzymatic | Dual MIPs on Pencil Graphite Electrode | 7–190 µM | 2.3 µM |
Emerging Spectroscopic and Resonance Techniques
Alongside established chromatographic and biosensor methods, advanced spectroscopic and resonance techniques provide powerful capabilities for the structural analysis and interaction profiling of D-amino acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure of molecules in their native solution state. For a compound like this compound, NMR provides a wealth of structural information.
¹H NMR: A proton (¹H) NMR spectrum reveals the number of different types of protons in the molecule and their chemical environment. The chemical shift (position) of each signal indicates the electronic environment of the protons, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, providing information about which atoms are connected.
¹³C NMR: A carbon-13 (¹³C) NMR spectrum shows the different types of carbon atoms in the molecule. The chemical shifts of carbonyl carbons, for instance, are particularly sensitive to their chemical environment and can appear in distinct regions of the spectrum (e.g., 169-173 ppm), helping to identify and count the amino acid residues after hydrolysis.
2D NMR Techniques: For more complex structures or to establish definitive connections, two-dimensional (2D) NMR experiments are used. Techniques like COSY (Correlation Spectroscopy) identify protons that are coupled to each other (i.e., on adjacent carbons), while TOCSY (Total Correlation Spectroscopy) can reveal all protons within a single spin system (an entire amino acid residue). Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) correlate directly bonded atoms, such as a proton to its attached carbon or nitrogen, which is fundamental for assigning all resonances in the molecule.
By analyzing the complete set of NMR data, a detailed, atom-by-atom map of the molecule's structure and connectivity can be assembled.
Surface Plasmon Resonance (SPR) for Biomolecular Interaction Analysis
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to study biomolecular interactions in real-time. acs.org It provides quantitative information on the specificity, affinity, and kinetics of binding events. acs.org This is particularly valuable for understanding how a molecule like this compound, especially when incorporated into a peptide, interacts with biological targets such as proteins or receptors.
The principle of SPR involves immobilizing one interacting partner (the ligand) onto a gold-coated sensor chip. acs.orgmdpi.com A solution containing the other partner (the analyte) is then flowed over the surface. acs.org The binding of the analyte to the immobilized ligand causes a change in the mass concentration at the sensor surface, which in turn alters the local refractive index. iaanalysis.commdpi.com This change is detected as a shift in the SPR angle, measured in Resonance Units (RU). iaanalysis.com
A typical SPR experiment generates a sensorgram, a plot of RU versus time, which shows:
Association: As the analyte flows over the surface, the signal increases as binding occurs. The rate of this increase is related to the association rate constant (kₐ). acs.org
Equilibrium: The signal plateaus when the rate of association equals the rate of dissociation.
Dissociation: When the analyte solution is replaced with buffer, the signal decreases as the complex dissociates. The rate of this decrease reflects the dissociation rate constant (kₔ). acs.org
From these rates, the equilibrium dissociation constant (K₋), a measure of binding affinity, can be calculated (K₋ = kₔ/kₐ). SPR has been used to study the binding of peptides containing D-amino acids to their targets, demonstrating its utility in differentiating the binding kinetics and affinities that arise from subtle stereochemical changes. molbiolcell.org
Raman Spectroscopy Applications in D-Amino Acid Research
Raman spectroscopy has emerged as a powerful, non-destructive analytical technique for the characterization and quantification of amino acids, including D-enantiomers. This method relies on the inelastic scattering of monochromatic light, which provides a unique vibrational fingerprint of a molecule's structure. Its application in D-amino acid research is pivotal for understanding their structural and functional roles.
Detailed Research Findings
Research into the vibrational properties of amino acids using Raman spectroscopy reveals distinct spectral regions that are sensitive to molecular structure. The fingerprint region, typically below 1800 cm⁻¹, contains a wealth of information about the vibrations of the carbon skeleton, as well as the amino and carboxyl functional groups. arxiv.org For this compound, which possesses a long aliphatic chain and two carboxylic acid groups, its Raman spectrum is expected to be a composite of the vibrational modes of these constituent parts.
Studies on dicarboxylic amino acids, such as glutamic acid, and long-chain dicarboxylic acids like suberic acid, provide a basis for interpreting the spectrum of this compound. mdpi.comtandfonline.com The spectrum will be characterized by bands corresponding to C-H stretching and bending modes of the -(CH₂)₆- chain, C-C stretching, and the vibrational modes of the α-amino group (NH₃⁺) and the two carboxylate groups (COO⁻). arxiv.orgresearchgate.net
The torsional vibration of the NH₃⁺ group is a key indicator of the local hydrogen bonding environment and can be observed in the low-frequency region of the Raman spectrum. mdpi.com Variations in the position and intensity of these bands can provide insights into the crystal packing and intermolecular interactions of this compound. mdpi.com
Furthermore, the C=O stretching vibration of the carboxylic acid groups is particularly sensitive to their protonation state and hydrogen bonding. researchgate.net In the zwitterionic form, characteristic symmetric and asymmetric stretching modes of the deprotonated carboxylate group (COO⁻) are expected. The presence of a second carboxylic acid group in the side chain of this compound will contribute additional bands, the positions of which will depend on its protonation state and local environment.
The table below outlines the plausible characteristic Raman shifts for this compound, based on data from related amino acids and dicarboxylic acids.
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |
| ~850 | C-C backbone stretch |
| ~940 | C-C side chain stretch |
| ~1130 | C-N stretch |
| ~1330 | CH₂ wagging |
| ~1410 | Symmetric COO⁻ stretch |
| ~1450 | CH₂ scissoring |
| ~1600 | Asymmetric COO⁻ stretch & NH₃⁺ deformation |
| ~2930 | Symmetric CH₂ stretch |
| ~2980 | Asymmetric CH₂ stretch |
This table is an interactive representation of expected Raman shifts based on established principles of vibrational spectroscopy for amino acids and related compounds.
Molecular and Biological Roles of D Alpha Aminosuberic Acid and Its Analogs in Research Models
Receptor Interactions and Modulation by D-Alpha-Aminosuberic Acid Analogs
This compound (D-α-Asu) and its derivatives have been instrumental in elucidating the function and pharmacology of various receptor systems. Their structural characteristics allow them to interact with specific receptors, often acting as antagonists or modulators of receptor activity.
Excitatory Amino Acid Receptor Antagonism (e.g., N-Methyl-D-Aspartate Receptors)
This compound is recognized as a competitive antagonist of N-Methyl-D-Aspartate (NMDA) receptors, a subtype of ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity and transmission in the central nervous system. researchgate.netnih.gov By lengthening the carbon backbone of glutamate, competitive NMDA receptor antagonists can be synthesized, with D-α-aminosuberic acid being one of the earliest examples. researchgate.net
Studies on cat spinal cord neurons demonstrated that D-alpha-aminosuberate (DαAS) selectively antagonizes responses to NMDA and other excitatory amino acids, with little to no effect on acetylcholine-induced excitation. nih.gov This selective antagonism suggests the existence of distinct excitatory amino acid receptors, with one type being sensitive to DαAS and primarily activated by NMDA-like excitants. nih.gov The order of potency for depression of excitatory amino acid responses by DαAS is N-methyl-D-aspartate (NMDA) > L-homocysteate > D-glutamate > ibotenate > D-homocysteate > L-aspartate > D-aspartate > L-glutamate, kainate, and quisqualate. nih.gov
The antagonist activity of these compounds is associated with the D-(R) isomer. researchgate.net The phosphonic acid analog of D-α-Aminosuberic acid, D-2-amino-7-phosphonoheptanoic acid (D-AP7), also demonstrates potent NMDA receptor antagonism. researchgate.netcdnsciencepub.com
| Compound | Receptor Target | Effect |
| This compound (D-α-Asu) | NMDA Receptor | Competitive Antagonist researchgate.netnih.gov |
| D-2-amino-7-phosphonoheptanoic acid (D-AP7) | NMDA Receptor | Competitive Antagonist researchgate.netcdnsciencepub.com |
| D-alpha-Aminoadipate (DαAA) | NMDA Receptor | Competitive Antagonist nih.gov |
Ligand Interactions with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)
Analogs of this compound have been utilized to probe the ligand-binding sites of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in synaptic transmission. nih.gov In a study aimed at developing selective antagonists for the α3β2 nAChR subtype, α-conotoxin PeIA analogs were synthesized with non-natural amino acids, including α-aminosuberic acid (Asu). nih.gov
The rationale was to introduce negatively charged side chains to interact favorably with a lysine (B10760008) residue (Lys152) in the α3 subunit, while interacting unfavorably with a glutamate residue (Glu152) in the closely related α6 subunit. nih.gov The side chain of aminosuberic acid is three carbons longer than that of glutamic acid. nih.gov The synthesis of these peptide analogs allowed for the investigation of how side-chain length and charge influence potency and selectivity for different nAChR subtypes. nih.gov
Amino Acid Regulation of Selective Ligand Function and Affinity in Receptor Systems
The principle of using specific amino acid substitutions to alter ligand affinity and function is a key strategy in drug design and receptor research. nih.gov While direct studies on this compound's role in regulating ligand function and affinity are not extensively detailed in the provided context, the underlying concept is demonstrated in studies of other receptors. For instance, in the D2 dopamine (B1211576) receptor, mutating specific amino acids can dramatically increase the affinity of selective ligands. nih.gov This highlights how the introduction of a non-natural amino acid like this compound into a peptide ligand could similarly modulate its interaction with a target receptor, influencing both how tightly it binds (affinity) and the functional response it elicits (e.g., agonist versus antagonist activity). nih.gov
Role in Peptide Mimicry and Structural Analogs
The unique structure of this compound allows it to serve as a mimic for naturally occurring amino acid residues, particularly those that have undergone post-translational modifications, and as a stable replacement for labile chemical bonds in peptides.
Mimicry of Post-Translationally Modified Residues (e.g., Sulfated Tyrosine in Neuropeptides)
Post-translational modifications, such as the sulfation of tyrosine residues, are critical for the biological activity of many proteins and peptides. nih.govmpi-cbg.de However, the sulfate (B86663) group can be susceptible to hydrolysis. researchgate.net Alpha-aminosuberic acid has proven to be an effective and stable mimic of sulfated tyrosine (Tyr(SO3H)) in neuropeptide analogs. researchgate.net
In sulfakinin neuropeptide analogs, replacing the Tyr(SO3H) group with aminosuberic acid resulted in compounds with similar biological responses to the natural sulfakinins but with reduced sensitivity to degradation. researchgate.net The acidic carboxyl group of aminosuberic acid effectively replaces the acidic sulfate group of sulfated tyrosine. researchgate.net The activity of these analogs is correlated with the distance between the carboxyl group and the alpha-carbon. researchgate.net This mimicry has been successfully applied in creating analogs of cholecystokinin (B1591339) (CCK) and sulfakinins, demonstrating that aminosuberic acid can serve as a biostable substitute for the hydrolysis-susceptible sulfated tyrosine group, albeit sometimes with a slight decrease in potency. researchgate.net
Functional Replacement of Disulfide Linkages in Peptide Engineering
Disulfide bonds, formed between two cysteine residues, are crucial for the three-dimensional structure and stability of many peptides and proteins. creative-proteomics.comwikipedia.org However, these bonds can be reduced in vivo. Replacing disulfide bonds with stable, non-reducible linkages is a valuable strategy in peptide engineering to enhance stability. researchgate.net
Alpha-aminosuberic acid has been used to create dicarba analogs of peptides, where the disulfide bond is replaced by a carbon-carbon bond. For example, in the synthesis of an analog of deamino-oxytocin, L-α-aminosuberic acid was used as a starting material to replace the disulfide bond with an ethylene (B1197577) linkage. researchgate.net This approach has also been applied to human relaxin-3, where the intramolecular disulfide bond of the A-chain was replaced with a dicarba bond, resulting in a physiologically stable analog with full biological activity. researchgate.net Similarly, the semisynthesis of elcatonin, an analog of eel calcitonin, involved the use of L-α-aminosuberic acid to create a dicarba-analog. researchgate.net
| Original Structure | Replacement | Peptide/Protein | Benefit |
| Sulfated Tyrosine | Alpha-Aminosuberic Acid | Sulfakinins, Cholecystokinin (CCK) | Increased stability to hydrolysis researchgate.net |
| Disulfide Bond | Dicarba Bridge (from Aminosuberic Acid) | Deamino-oxytocin, Human Relaxin-3, Elcatonin | Increased in vivo stability researchgate.netresearchgate.net |
Research into Modulatory Effects on Cellular Processes
Influence on Histone Deacetylase (HDAC) Enzyme Activity
This compound and its derivatives have been a significant focus of research into the inhibition of histone deacetylase (HDAC) enzymes. HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. The inhibition of HDACs can result in histone hyperacetylation, which is associated with the activation of gene expression, including that of tumor suppressor genes. researchgate.netturkjps.orgacs.org This has made HDAC inhibitors a promising class of compounds for cancer therapy. turkjps.orgacs.org
Derivatives of 2-aminosuberic acid have been shown to be potent inhibitors of HDACs. acs.orgnih.gov These compounds typically function by interacting with the zinc-dependent active site of the HDAC enzyme. turkjps.orgpnas.org The general structure of these inhibitors includes a cap group that interacts with the surface of the enzyme, a linker region, and a zinc-binding group, often a hydroxamic acid. turkjps.org Research has demonstrated that modifications to the linker and cap group of α-amino suberic acid derivatives can influence their inhibitory activity and selectivity for different HDAC isoforms. researchgate.netrsc.org
Studies have shown that certain 2-aminosuberic acid-based hydroxamates are highly potent inhibitors of Plasmodium falciparum growth in vitro, with some compounds exhibiting greater toxicity to the parasite than to mammalian cells. nih.gov In the context of cancer research, derivatives of 2-aminosuberic acid have been found to induce hyperacetylation of histones in both normal and cancerous cell lines. acs.orgresearchgate.net For example, specific analogs have demonstrated potent cytotoxicity against various cancer cell lines, including melanoma, prostate, breast, ovarian, cervical, lung, and colon cancers, with IC50 values in the nanomolar to micromolar range. acs.orgresearchgate.net
Furthermore, research has explored the development of HDAC inhibitors with selectivity for specific HDAC isoforms. For instance, peptoid analogues of α-amino suberic acid-containing HDAC inhibitors have been designed to target HDAC6 selectively. rsc.org This isoform selectivity is a critical area of investigation as it may lead to more targeted therapies with fewer side effects. The inhibition of HDAC6 by these compounds was confirmed by observing the hyperacetylation of α-tubulin, a known HDAC6 substrate. rsc.org
| Compound/Analog | Target Enzyme/Organism | Observed Effect | IC50 Value |
| 2-Aminosuberic acid derivatives | P. falciparum (drug-resistant Dd2 strain) | Potent inhibition of parasite growth | 33 to 334 nM nih.gov |
| 2-Aminosuberic acid derivatives | P. falciparum (drug-sensitive 3D7 strain) | Potent inhibition of parasite growth | 13 to 91 nM nih.gov |
| 2-Aminosuberic acid-based hydroxamates (e.g., 2-ASA-9, 2-ASA-14) | P. falciparum (clinical isolates) | Inhibition of parasite growth | Median IC50s: 533 nM (2-ASA-9), 266 nM (2-ASA-14) nih.gov |
| 2-Aminosuberic acid-based hydroxamates (e.g., 2-ASA-9, 2-ASA-14) | P. vivax (clinical isolates) | Inhibition of parasite growth | Median IC50s: 503 nM (2-ASA-9), 278 nM (2-ASA-14) nih.gov |
| 2-Aminosuberic acid derivatives | Human cancer cell lines (e.g., MM96L melanoma) | Potent cytotoxicity | 20 nM - 1 µM acs.orgresearchgate.net |
| Peptoid analogue 2i (derived from α-aminosuberic acid) | Human HDAC6 | Potent and selective inhibition | 1.59 nM rsc.org |
| L-Aminosuberic acid-containing cyclic tetrapeptide (Compound 4) | Human HDAC1 | Significant inhibitory activity | 100 ± 28 nM pnas.orgnih.gov |
Regulation of Cell Proliferation and Differentiation in In Vitro Models
The modulation of histone deacetylase activity by this compound and its analogs has profound effects on cellular processes, including proliferation and differentiation, particularly in cancer cell models. The ability of these compounds to induce cell cycle arrest, promote differentiation, and trigger apoptosis in cancer cells is a key area of investigation.
Research has consistently shown that derivatives of 2-aminosuberic acid can inhibit the proliferation of a wide range of human cancer cell lines. acs.orgresearchgate.net These compounds have been reported to be potent cytotoxins against melanoma, prostate, breast, ovarian, cervical, lung, and colon cancer cells. acs.orgresearchgate.net A notable characteristic of these agents is their selective toxicity, demonstrating a greater effect on cancer cells compared to normal cells. acs.org For instance, some derivatives were found to be 5- to 60-fold more selective in killing melanoma cells versus normal neonatal foreskin fibroblasts. acs.org This selectivity is a crucial attribute for potential therapeutic agents.
The mechanism underlying the anti-proliferative effects of these compounds is often linked to the induction of the cell cycle inhibitor p21. researchgate.netacs.orgresearchgate.net The expression of p21 is a downstream effect of histone hyperacetylation, leading to cell cycle arrest. researchgate.netacs.org Studies have observed that treatment with 2-aminosuberic acid derivatives leads to the accumulation of cells in the G1 and G2/M phases of the cell cycle. nih.gov
In addition to inhibiting proliferation, these compounds can induce differentiation in surviving cancer cells, causing them to adopt a non-proliferating phenotype. researchgate.netacs.orgresearchgate.net This differentiating activity represents a shift from a malignant to a more benign state and is a desirable outcome in cancer therapy. The ability of these agents to induce differentiation has been observed in various cancer models.
While much of the research has focused on the L-enantiomer and its derivatives, the broader class of D-amino acids has also been investigated for its effects on cell proliferation. Some studies suggest that D-amino acids can inhibit the growth of certain cancer cells. For example, supplementation with D-amino acids has been shown to decrease the proliferation of colorectal cancer cells in vitro. nih.gov However, the effects can be cell-type specific, and the mechanisms are still under investigation. nih.govmdpi.com
| Compound/Analog | Cell Line(s) | Effect on Proliferation | Effect on Differentiation |
| 2-Aminosuberic acid derivatives | MM96L melanoma cells | Potent cytotoxicity (IC50 20 nM - 1 µM) acs.orgresearchgate.net | Induce a non-proliferating phenotype acs.orgresearchgate.net |
| 2-Aminosuberic acid derivatives | Various human cancer cell lines (prostate, breast, ovarian, etc.) | Selective and potent cytotoxicity acs.orgresearchgate.net | Differentiate surviving cancer cells acs.orgresearchgate.net |
| 2-Aminosuberic acid derivatives | Normal (neonatal foreskin fibroblasts) vs. MM96L melanoma cells | 5- to 60-fold more selective in killing melanoma cells acs.org | Induce selective cell cycle blockade in normal cells acs.orglookchem.com |
| D-Amino acid mixture | HCT116 colorectal cancer cells | Significant decrease in proliferation nih.gov | Not specified |
| D-Amino acid mixture | NCM460 normal intestinal epithelial cells | No significant effect on growth nih.gov | Not specified |
Computational Chemistry and Structure Activity Relationship Sar Studies of D Alpha Aminosuberic Acid Derivatives
Quantitative Structure-Activity Relationship (QSAR) Modeling of D-Alpha-Aminosuberic Acid Analogs
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. uestc.edu.cngardp.org This approach is particularly valuable in medicinal chemistry for predicting the activity of novel molecules and optimizing lead compounds.
Development and Validation of 2D and 3D QSAR Models (e.g., CoMFA, CoMSIA)
For analogs of this compound, both 2D and 3D QSAR models have been developed to elucidate the structural requirements for their biological activities, particularly as anticancer agents and histone deacetylase (HDAC) inhibitors. researchgate.net
A study focusing on a series of α-amino suberic acid derivatives as HDAC inhibitors employed multiple linear regression (MLR) analysis to build 2D QSAR models. The most robust model demonstrated a strong correlation coefficient (r²) of 0.855 and a cross-validation r² (CV) of 0.809, indicating good internal predictive power. researchgate.net Further analysis using partial least squares (PLS) and neural networks yielded comparable and sound models with good predictability. researchgate.net
In the realm of 3D-QSAR, techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied. acs.orgmdpi.com These methods analyze the steric and electrostatic fields of a set of aligned molecules to correlate them with their biological activities. acs.orgmdpi.com For instance, CoMFA and CoMSIA studies on α-aminosuberic acid derivatives have provided insights into the spatial arrangement of substituents that are crucial for their anticancer effects. researchgate.net The successful application of these models relies heavily on the proper alignment of the molecules and the selection of the "active" conformation. acs.org It has been shown that optimizing the settings for CoMFA can lead to models with improved predictive ability compared to default parameters. acs.org
| QSAR Model Type | Statistical Parameter | Value | Reference |
| 2D QSAR (MLR) | Correlation Coefficient (r²) | 0.855 | researchgate.net |
| 2D QSAR (MLR) | Cross-Validation r² (CV) | 0.809 | researchgate.net |
| 2D QSAR (PLS) | Correlation Coefficient (r²) | 0.876 | researchgate.net |
| 2D QSAR (PLS) | Cross-Validation r² (CV) | 0.756 | researchgate.net |
Predictive Capabilities of QSAR Models for Biological Activity
The primary goal of developing QSAR models is to predict the biological activity of new, unsynthesized compounds. drugdesign.org The validated QSAR models for this compound analogs have shown good predictive capabilities. researchgate.net For example, the 2D QSAR models developed for HDAC inhibitors were evaluated both internally and externally, confirming their ability to forecast the activity of novel derivatives. researchgate.net Similarly, 3D-QSAR models, when properly developed and validated, have demonstrated a strong ability to predict the activity of studied compounds, with high correlation coefficients (r²) and cross-validated coefficients (q²). acs.orgnih.gov These predictive models are invaluable tools for guiding the design of new this compound derivatives with enhanced therapeutic potential. nih.gov
Molecular Docking and Receptor-Ligand Interaction Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used to understand how a ligand, such as a this compound derivative, interacts with its biological target, typically a protein receptor.
Analysis of Intermolecular Steric Contacts and Ligand Binding Affinities
Through molecular docking simulations, it is possible to analyze the detailed interactions between a ligand and the amino acid residues within the binding site of a receptor. researchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, and steric contacts. acs.orgnih.gov For this compound derivatives, docking studies have been crucial in rationalizing their structure-activity relationships. For example, in the context of HDAC inhibition, docking simulations can reveal how the suberic acid moiety interacts with the zinc ion in the active site and how different substituents on the molecule form contacts with surrounding amino acids. researchgate.net
The binding affinity, often expressed as a docking score or binding energy, is a key output of these simulations. mdpi.com A lower binding energy generally indicates a more stable and favorable interaction. mdpi.com By comparing the binding affinities of different this compound analogs, researchers can prioritize the synthesis of compounds predicted to have the strongest interactions with the target receptor. These computational predictions, when correlated with experimental data, provide a powerful approach for lead optimization. acs.org
Molecular Mechanics and Conformational Analysis of this compound-Containing Peptides
Molecular mechanics is a computational method that uses classical physics to model the potential energy of a system of atoms. ic.ac.uk It is particularly useful for performing conformational analysis, which is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov
For peptides containing this compound, conformational analysis is essential for understanding their three-dimensional structure, which in turn dictates their biological function. biorxiv.org The incorporation of non-standard amino acids like this compound can significantly influence the peptide's conformational preferences. biorxiv.orgnih.gov Computational methods, often combined with experimental techniques like NMR spectroscopy, can elucidate the preferred conformations of these peptides in solution. nih.govnih.gov Understanding the conformational landscape of this compound-containing peptides is critical for designing peptidomimetics with specific and predictable structures and activities. researchgate.net
Application of Density Functional Theory (DFT) in Understanding Prebiotic Amino Acid Synthesis Mechanisms
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. frontiersin.org It has found applications in a wide range of chemical research, including the study of reaction mechanisms. frontiersin.org
In the context of prebiotic chemistry, DFT calculations have been employed to explore the plausibility of various pathways for the formation of amino acids under primitive Earth conditions. nih.gov While direct DFT studies on the prebiotic synthesis of this compound are not extensively documented, the methodology has been used to investigate the synthesis of other amino acids from simpler precursors like α-ketoacids. nih.govnih.gov These studies analyze the energetics of proposed reaction intermediates and transition states to determine the feasibility of a particular synthetic route. nih.gov Such computational analyses provide valuable insights into the potential origins of the building blocks of life and can guide experimental efforts to recreate prebiotic conditions. nih.govrug.nl
Future Research Directions and Advanced Methodologies in D Alpha Aminosuberic Acid Research
Development of Novel Biocatalytic Systems for Enhanced D-Alpha-Aminosuberic Acid Production
The synthesis of enantiomerically pure D-α-aminosuberic acid remains a significant challenge, driving the development of sophisticated biocatalytic systems that offer high selectivity and efficiency. Traditional chemical synthesis often results in racemic mixtures (a 50:50 mix of D- and L-isomers), which are difficult to separate due to their identical physicochemical properties. nih.gov Enzymatic methods provide a powerful alternative to achieve high enantiomeric purity.
One established biocatalytic approach is the enzymatic resolution of a racemic mixture of DL-α-aminosuberic acid. Research has demonstrated the use of proteases like papain and subtilisin BPN' to selectively hydrolyze the α-methyl ester of the L-isomer in a protected DL-aminosuberic acid derivative, allowing for the separation of the D-enantiomer. nih.gov Similarly, a constitutive L-aminoacylase from Pseudomonas maltophila B1 has been used for the optical resolution of DL-α-aminosuberic acid, further highlighting the utility of selective enzymes. researchgate.net
Future research is focused on developing more direct and efficient "one-pot" biocatalytic cascades. These systems combine multiple enzymes to convert simple, achiral precursors directly into D-α-aminosuberic acid, improving atom economy and reducing downstream processing. nih.gov Advanced strategies that could be adapted for D-α-aminosuberic acid production include:
Engineered Dehydrogenases: Utilizing engineered D-amino acid dehydrogenases for the stereoselective reductive amination of a corresponding α-keto acid precursor.
Cascade Reactions: Combining L-amino acid deaminases with D-amino acid dehydrogenases to perform a stereoinversion, converting the more readily available L-α-aminosuberic acid into its D-counterpart.
Peptide Isomerases: Exploring the potential of peptide isomerases, which can post-translationally convert an L-amino acid residue within a peptide sequence to a D-amino acid, offering a unique route to D-α-aminosuberic acid-containing peptides. nih.gov
These enzymatic strategies represent a concise and efficient route for the asymmetric synthesis of D-amino acids from their corresponding L-forms or other precursors. nih.gov
Table 1: Biocatalytic Strategies for D-Amino Acid Production
| Biocatalytic Strategy | Enzyme(s) Involved | Description | Potential for D-α-Aminosuberic Acid |
|---|---|---|---|
| Enzymatic Resolution | Proteases (e.g., Papain, Subtilisin), Aminoacylases | Selective hydrolysis of an ester or acyl group from the L-enantiomer in a racemic mixture, allowing for the separation of the D-isomer. | Demonstrated for DL-α-aminosuberic acid derivatives. nih.govresearchgate.net |
| Stereoselective Amination | D-Amino Acid Dehydrogenase (DAADH), Formate Dehydrogenase (for cofactor recycling) | Direct conversion of an α-keto acid precursor (e.g., 2-oxosuberic acid) into the corresponding D-amino acid. | Highly promising for direct, high-yield synthesis. |
| Stereo-inversion Cascade | L-Amino Acid Deaminase (LAAD), D-Amino Acid Dehydrogenase (DAADH) | Deamination of the L-amino acid to an intermediate α-keto acid, followed by stereoselective amination to the D-amino acid. | Applicable for converting L-α-aminosuberic acid to D-α-aminosuberic acid. |
| Peptide Isomerization | Peptide Isomerase | Post-translational conversion of an L-amino acid residue to a D-amino acid residue within a peptide chain. | A potential route for in-situ generation in engineered peptides. nih.gov |
Integration of Multi-Omics Strategies for Comprehensive Biological Insights into D-Amino Acid Metabolism
Understanding the complex roles of D-amino acids in biological systems requires a holistic approach. The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful framework for uncovering the intricate networks governing D-amino acid metabolism. frontiersin.orgresearchgate.net While specific multi-omics studies on D-α-aminosuberic acid are still emerging, the application of these strategies promises to yield profound insights.
Multi-omics can elucidate how organisms synthesize, degrade, and respond to D-amino acids. For example, integrated analyses in common carp (B13450389) have successfully identified candidate genes and metabolic pathways related to amino acid content by combining genome-wide association studies (GWAS), transcriptomics (RNA-Seq), and epigenomics (whole-genome bisulfite sequencing). mdpi.com Such an approach could be used to identify the genetic and regulatory elements controlling D-α-aminosuberic acid levels in various organisms.
Key applications of multi-omics in D-amino acid research include:
Pathway Discovery: Combining transcriptomic and metabolomic data can reveal novel biosynthetic and degradation pathways. For instance, identifying genes that are upregulated in conjunction with increased levels of D-α-aminosuberic acid could pinpoint the enzymes responsible for its production.
Regulatory Network Analysis: Proteomics can quantify changes in protein expression, such as the reallocation of cellular resources from amino acid biosynthesis to protein translation machinery, in response to amino acid availability. pnas.org This helps in understanding the cellular economy and regulation of metabolic flux. aging-us.com
Biomarker Identification: Metabolomic profiling can identify distinct metabolic signatures associated with specific physiological or pathological states. Pathway analysis of metabolites has been used to link disruptions in D-glutamine and D-glutamate metabolism to diseases like Huntington's. biologists.com
Table 2: Application of Omics Technologies in D-Amino Acid Research
| Omics Discipline | Methodology | Potential Insights for D-α-Aminosuberic Acid Research |
|---|---|---|
| Genomics / Epigenomics | GWAS, DNA Methylation Analysis | Identification of genes and regulatory regions associated with D-α-aminosuberic acid synthesis, transport, or degradation. mdpi.com |
| Transcriptomics | RNA-Sequencing (RNA-Seq) | Quantification of gene expression changes to identify enzymes and transporters involved in D-α-aminosuberic acid metabolism under different conditions. plos.org |
| Proteomics | Mass Spectrometry-based Quantification | Analysis of protein abundance to understand the functional state of metabolic pathways and cellular machinery related to D-amino acids. pnas.org |
| Metabolomics | Chiral Chromatography, LC-MS, NMR | Direct detection and quantification of D-α-aminosuberic acid and related metabolites to map metabolic fluxes and identify novel biological roles. biologists.com |
Advanced Peptide Engineering and Design Utilizing this compound
The incorporation of non-canonical amino acids is a cornerstone of modern peptide engineering, and D-amino acids are particularly valuable for enhancing therapeutic potential. jpt.com Inserting D-amino acids into peptides can dramatically increase their stability by making them resistant to degradation by proteases, which are enzymes that typically recognize and cleave L-amino acids. nih.gov This improved stability can lead to a longer plasma half-life and greater bioavailability. jpt.com
D-α-Aminosuberic acid is an especially intriguing building block for peptide design due to its unique structure: a D-configured α-carbon for stability and a dicarboxylic acid side chain. This side chain can be used to introduce conformational constraints, mimic other residues, or act as a versatile linker for further modifications.
Notable research highlights the use of aminosuberic acid derivatives in advanced peptide design:
Enzyme Inhibitors: Derivatives of 2-aminosuberic acid have been developed as potent inhibitors of histone deacetylases (HDACs), enzymes implicated in diseases like cancer and malaria. plos.orgnih.govasm.orgturkjps.org The aminosuberic acid scaffold acts as a linker connecting a cap group to a zinc-binding group, which is crucial for inhibitory activity. turkjps.org
Peptide Hormone Analogs: L-α-aminosuberic acid has been incorporated into analogs of calcitonin (elcatonin) and oxytocin (B344502) antagonists, where its dicarboxylic nature allows for the formation of a dicarba bridge, replacing a disulfide bond to increase stability while maintaining biological activity. nih.govcanada.ca Similar strategies using the D-isomer could confer even greater proteolytic resistance.
Mimicking Post-Translational Modifications: The acidic carboxyl group on the side chain of aminosuberic acid can serve as a stable mimic of a hydrolysis-susceptible sulfated tyrosine residue in neuropeptides, preserving biological activity. researchgate.net
The synthesis of peptides containing α-aminosuberic acid has been demonstrated, paving the way for its broader use in creating novel peptide therapeutics. nih.govresearchgate.net Chemical peptide synthesis readily allows for the incorporation of both unnatural and D-amino acids, opening up vast possibilities for creating molecules that are difficult or impossible to produce biologically. sigmaaldrich.comwikipedia.org
Table 3: Engineered Peptides and Probes Utilizing Aminosuberic Acid Derivatives
| Compound Class | Specific Example(s) | Amino Acid Derivative | Application / Function | Reference(s) |
|---|---|---|---|---|
| HDAC Inhibitors | 2-ASA-9, 2-ASA-14 | 2-Aminosuberic acid | Antimalarial, Anticancer | nih.gov, asm.org |
| Cyclic Peptide HDAC Inhibitors | CHAP1 analogue | L-Aminosuberic acid | Potent HDAC1 inhibition | pnas.org |
| Calcitonin Analogs | Elcatonin | L-α-Aminosuberic acid | Hormone replacement, increased stability | nih.gov |
| Oxytocin Antagonist Analogs | Atosiban dicarba analog | α-L-Aminosuberic acid derivative | Uterine muscle relaxant | canada.ca |
| Neuropeptide Mimics | Sulfakinin analogs | α-Aminosuberic acid | Stable mimic of sulfated tyrosine | researchgate.net |
Exploration of this compound's Roles in Untapped Biological Pathways and Mechanisms
While the functions of several D-amino acids like D-serine and D-aspartate as neurotransmitters and D-alanine and D-glutamate as bacterial cell wall components are well-established, the biological roles of most D-amino acids, including D-α-aminosuberic acid, remain largely unexplored. frontiersin.orgwikipedia.orgnih.gov Future research will focus on identifying the pathways and mechanisms where this unique molecule may play a critical part.
Hypotheses for potential biological roles of D-α-aminosuberic acid are based on its structure and the known functions of related molecules:
Neuromodulation: D-serine acts as a crucial co-agonist at the N-methyl-D-aspartate (NMDA) receptor in the brain. frontiersin.org Given that D-α-aminosuberic acid is a dicarboxylic amino acid like glutamate (B1630785) and aspartate (the primary excitatory neurotransmitters), it could potentially interact with glutamate receptors or transporters, acting as an agonist, antagonist, or allosteric modulator. This opens avenues for investigating its role in neurological function and disease.
Metabolism and Cellular Stress: D-amino acid oxidase (DAAO) is a key enzyme that degrades neutral D-amino acids, producing hydrogen peroxide (H₂O₂) as a byproduct. nih.govfrontiersin.orgwikipedia.org This links D-amino acid metabolism directly to oxidative stress, which is implicated in aging and various diseases. Investigating whether D-α-aminosuberic acid is a substrate or inhibitor of DAAO could reveal its involvement in redox homeostasis. nih.gov The human DAAO shows a preference for bulky, hydrophobic D-amino acids but is also active on smaller ones like D-serine and D-alanine. frontiersin.org
Microbial Physiology: D-amino acids are fundamental to bacterial life, regulating cell wall synthesis, biofilm formation, and spore germination. frontiersin.orgfrontiersin.org Some bacteria use broad-spectrum racemases to produce a variety of D-amino acids as extracellular signals. nih.gov Given that α-aminosuberic acid is structurally related to diaminopimelic acid, a key component of peptidoglycan in some bacteria, D-α-aminosuberic acid could play a role in bacterial cell wall integrity or as an inter-species signaling molecule in complex microbial ecosystems.
Application of Artificial Intelligence and Machine Learning in this compound Design and Activity Prediction
The convergence of artificial intelligence (AI) and molecular biology is revolutionizing drug discovery and peptide design. uniri.hrresearchgate.net Machine learning (ML) models can analyze vast datasets to predict the properties of novel molecules, significantly accelerating the design-build-test cycle. nih.govfrontiersin.org For a non-canonical amino acid like D-α-aminosuberic acid, these computational tools are invaluable for predicting its impact on peptide structure and function.
Future applications of AI and ML in this field can be categorized into two main areas:
Activity Prediction: ML models, particularly deep learning algorithms like recurrent neural networks (RNNs), can be trained on large databases of known peptides to predict the biological activity of new sequences. nih.gov These models can predict various properties, including antimicrobial, antiviral, or anticancer activity. uniri.hr A key challenge and opportunity is the development of models that can accurately predict the binding affinity and immunogenicity of peptides containing non-canonical amino acids. nih.govmdpi.com This would allow for the in silico screening of vast virtual libraries of peptides containing D-α-aminosuberic acid to identify promising therapeutic candidates.
De Novo Design: Generative ML models go a step further than prediction; they can design entirely new peptide sequences with desired properties. Generative Adversarial Networks (GANs) and flow-based models can generate novel peptide structures from scratch. arxiv.org A significant advancement is the development of models specifically for D-peptides, which address the scarcity of training data by using mirror-image transformations of known L-protein structures. arxiv.org Such models could be used to design novel D-peptides incorporating D-α-aminosuberic acid tailored for specific targets. The main challenge remains the incorporation of diverse non-canonical amino acids into these predictive and generative frameworks. mdpi.comnih.govbiorxiv.org
Table 4: Machine Learning Approaches in Peptide Research
| ML Approach | Description | Application for D-α-Aminosuberic Acid | Key Challenge |
|---|---|---|---|
| Supervised Learning (e.g., RNN, XGBoost) | Trains on labeled data to predict properties of new inputs. | Predicting the antimicrobial or anticancer activity of a peptide after incorporating D-α-aminosuberic acid. nih.govfrontiersin.org | Requires large, high-quality datasets of peptides with known activities. |
| Generative Models (e.g., GANs, Flow-Based Models) | Learns the underlying data distribution to generate new, synthetic data (peptides). | De novo design of novel D-peptides containing D-α-aminosuberic acid with optimized stability and target affinity. arxiv.org | Accurately modeling the structural and chemical properties of non-canonical residues. |
| Protein Language Models (PLMs) | Pre-trained on massive protein sequence databases to learn fundamental patterns of protein structure and function. | Enhancing the accuracy of predictive and generative models by providing rich, contextual representations of amino acid sequences. mdpi.comnih.gov | Adapting models trained on the 20 canonical amino acids to handle novel residues. |
| Structure Prediction Models (e.g., AlphaFold) | Deep learning models that predict the 3D structure of a protein or peptide from its amino acid sequence. | Predicting the conformational changes and structural impact of incorporating D-α-aminosuberic acid into a peptide backbone. nih.gov | Accuracy for non-canonical amino acids and D-isomers is an active area of research. biorxiv.org |
Q & A
Q. What statistical approaches are suitable for analyzing clustered data in metabolic pathway studies involving D-α-aminosuberic acid?
- Methodological Answer : For nested data (e.g., repeated measurements in cell cultures), apply mixed-effects models to account for intra- and inter-group variability. Use R packages like
lme4ornlmeto model fixed (e.g., substrate concentration) and random effects (e.g., batch variation). Validate assumptions via residual plots and AIC/BIC criteria .
Q. How can computational models like QSAR predict the biological activity of D-α-aminosuberic acid derivatives?
- Methodological Answer : Generate 3D molecular descriptors (e.g., logP, polar surface area) using software like MOE or Schrödinger. Train QSAR models with datasets from public databases (ChEMBL, PubChem) and validate via leave-one-out cross-validation. Prioritize derivatives with predicted IC50 values <10 µM for in vitro testing .
Q. What experimental design considerations minimize bias in estimating D-α-aminosuberic acid’s role in nitrogen balance studies?
- Methodological Answer : Use double-blind, randomized controlled trials with matched control groups. Standardize dietary nitrogen intake and control for confounding variables (e.g., renal function, age). Analyze urinary nitrogen excretion via Kjeldahl method and validate results against isotopic tracer studies .
Data Presentation and Reproducibility
Q. How should researchers present amino acid sequence data involving D-α-aminosuberic acid in XML formats?
- Methodological Answer : Adopt XML schemas compliant with IUPAC-IUBMB guidelines. Annotate sequences with UniProt IDs, modification states (e.g., phosphorylation), and experimental conditions. Use tools like BioXSD to validate markup syntax .
Q. What strategies ensure reproducibility in kinetic studies of D-α-aminosuberic acid enzyme interactions?
- Methodological Answer : Pre-equilibrate enzymes and substrates at assay temperatures (e.g., 37°C). Use stopped-flow spectrophotometry for rapid kinetic measurements (<1 s). Report Michaelis-Menten constants (Km, Vmax) with 95% confidence intervals and share raw kinetic traces in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
